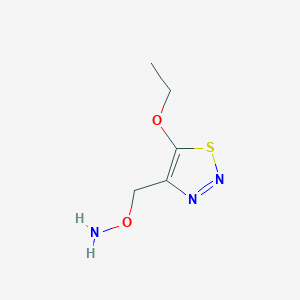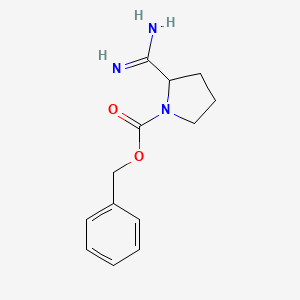![molecular formula C8H10N4 B13123211 3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)
3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a hydrazinylmethyl substituent at the 3-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine typically involves the cyclocondensation of a suitable pyrazole derivative with a pyridine derivative. One common method involves the reaction of a pyrazole with a pyridine N-imine, followed by condensation with hydrazine . The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include azo derivatives, hydrazine derivatives, and various substituted pyrazolo[1,5-a]pyridines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical sensors
作用機序
The mechanism of action of 3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the pyrazolo[1,5-a]pyridine core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but have a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .
特性
分子式 |
C8H10N4 |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
pyrazolo[1,5-a]pyridin-3-ylmethylhydrazine |
InChI |
InChI=1S/C8H10N4/c9-10-5-7-6-11-12-4-2-1-3-8(7)12/h1-4,6,10H,5,9H2 |
InChIキー |
FNLXJGUJHAYZHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=NN2C=C1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



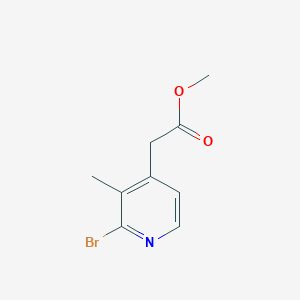
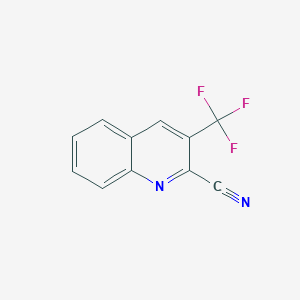
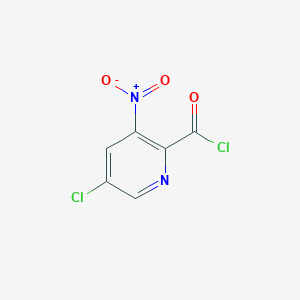

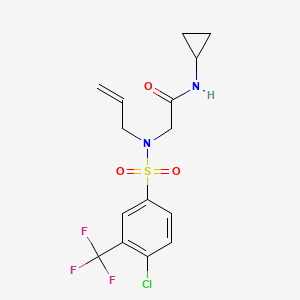
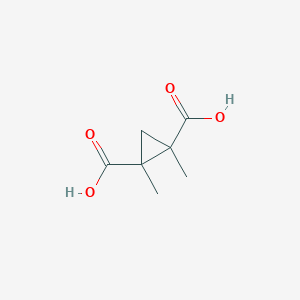
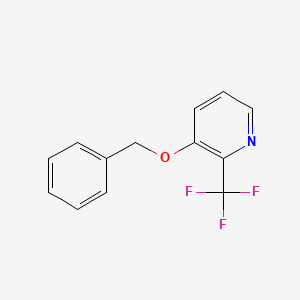
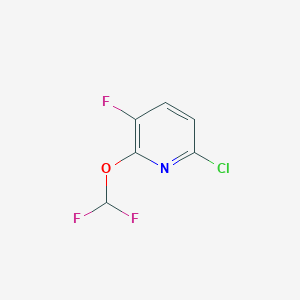
![trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane](/img/structure/B13123176.png)


